molecular formula C8H15NO B13638151 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol

1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol

Cat. No.: B13638151
M. Wt: 141.21 g/mol
InChI Key: NHQHTRYEYROCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its azabicycloheptane core, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol typically involves the reaction of azabicycloheptane derivatives with ethylene oxide or similar reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts like Lewis acids to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, secondary alcohols, and substituted azabicycloheptane derivatives .

Scientific Research Applications

1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. The azabicycloheptane core plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol

InChI

InChI=1S/C8H15NO/c1-6(10)8-4-2-7(9-8)3-5-8/h6-7,9-10H,2-5H2,1H3

InChI Key

NHQHTRYEYROCDE-UHFFFAOYSA-N

Canonical SMILES

CC(C12CCC(N1)CC2)O

Origin of Product

United States

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